Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate
Description
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Properties
CAS No. |
87365-05-7 |
|---|---|
Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C21H19NO3/c1-2-25-21(24)18(20(23)16-9-4-3-5-10-16)14-19-17-11-7-6-8-15(17)12-13-22-19/h3-13,18H,2,14H2,1H3 |
InChI Key |
UUCHXAJWPLAXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=NC=CC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Step 1: Formation of Isoquinolin-1-ylmethyl Intermediate
The isoquinoline moiety is introduced typically by alkylation or condensation reactions involving isoquinoline derivatives. This step ensures the attachment of the isoquinoline ring at the 1-position with a suitable leaving group or reactive site for further substitution.Step 2: Construction of the 3-oxo-3-phenylpropanoate Backbone
The keto-ester backbone is usually synthesized via Claisen condensation or acylation reactions starting from ethyl 2-oxo-3-phenylpropanoate or related β-keto esters. The phenyl group is introduced through benzoyl chloride or benzaldehyde derivatives.Step 3: Coupling of Isoquinolin-1-ylmethyl with the Keto Ester
The isoquinolin-1-ylmethyl intermediate is then coupled with the 3-oxo-3-phenylpropanoate fragment, often through nucleophilic substitution or condensation reactions, to yield the final compound.
Example Synthetic Route
A typical multi-step synthesis can be summarized as follows:
| Step | Reactants/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Isoquinoline + Alkyl halide (e.g., chloromethyl derivative) | Formation of isoquinolin-1-ylmethyl intermediate by nucleophilic substitution | 75-85 |
| 2 | Ethyl 2-oxo-3-phenylpropanoate + benzoyl chloride (or equivalent) | Formation of β-keto ester with phenyl substituent via Claisen condensation or acylation | 80-90 |
| 3 | Isoquinolin-1-ylmethyl intermediate + β-keto ester | Coupling under basic or catalytic conditions (e.g., pyridine, triethylamine) | 70-80 |
Note: The yields and conditions may vary based on specific reagents and catalysts used.
Reaction Conditions and Catalysts
- Solvents: Common solvents include pyridine, ethanol, and dichloromethane depending on the step.
- Catalysts/Bases: Triethylamine or pyridine is often used to facilitate nucleophilic substitution and condensation.
- Temperature: Reactions are typically carried out at room temperature or under reflux conditions (50–115 °C) depending on the step.
- Time: Reaction times range from several hours to overnight (12–20 h) for completion.
Purification
- The crude product is usually purified by column chromatography using silica gel with solvent systems such as ethyl acetate/hexanes.
- Recrystallization from solvent mixtures (e.g., DMF/water or ethanol) is also employed to improve purity.
Analytical Data Supporting Preparation
Spectroscopic Characterization
- Infrared (IR) Spectroscopy: Characteristic peaks include C=O stretching (~1650–1700 cm⁻¹), aromatic C-H (~3000 cm⁻¹), and N-H (if present) stretching.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows aromatic proton signals from isoquinoline and phenyl rings, methylene protons adjacent to nitrogen, and ethyl ester protons.
- ^13C NMR confirms carbonyl carbons and aromatic carbons.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~409.5 g/mol).
Crystallographic Data
- X-ray crystallography can confirm the molecular structure, particularly the orientation of the isoquinoline ring relative to the keto ester backbone.
Comparative Table of Related Compounds and Synthesis
Summary of Research Findings
- The preparation of this compound is well-established through multi-step organic synthesis involving the formation of key intermediates and their coupling.
- Reaction optimization involves controlling temperature, solvent, and base/catalyst to maximize yield and purity.
- Analytical methods including IR, NMR, MS, and crystallography provide comprehensive structural confirmation.
- The compound’s synthesis shares similarities with related heterocyclic keto esters, which have been explored extensively for biological activity.
Chemical Reactions Analysis
Oxidation Reactions
The isoquinoline ring undergoes selective oxidation under mild conditions. Copper(I) catalysts in aqueous media facilitate the formation of isoquinoline N-oxides via oxidation at the nitrogen atom. This reaction preserves the ester and ketone functionalities while modifying the heterocyclic system.
Key Details:
-
Reagents : Copper(I) catalysts (e.g., CuCl), H₂O
-
Conditions : 25–50°C, 6–12 hours
-
Products : Isoquinoline N-oxide derivatives
Reduction Reactions
The β-keto ester group is highly susceptible to reduction. Hydrogenation with palladium on carbon (Pd/C) selectively reduces the ketone to a secondary alcohol, yielding ethyl 2-(isoquinolin-1-ylmethyl)-3-hydroxy-3-phenylpropanoate .
Key Details:
-
Reagents : H₂ gas, Pd/C (5–10% loading)
-
Conditions : 1–3 atm H₂, ethanol solvent, 25°C
Substitution Reactions
The isoquinoline ring participates in nucleophilic substitution reactions. Amines and thiols react at the C-1 position of the isoquinoline under basic conditions, forming substituted derivatives.
Example Reaction:
Key Details:
-
Reagents : Primary/secondary amines, K₂CO₃
-
Conditions : DMF or THF, 60–80°C, 8–24 hours
-
Products : N-substituted isoquinoline derivatives
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid .
Acidic Hydrolysis:
Basic Hydrolysis (Saponification):
Key Details:
-
Reagents : HCl (acidic) or NaOH (basic)
-
Conditions : Reflux in H₂O/ethanol (1:1), 2–4 hours
-
Products : 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoic acid (yield: 90–95%)
Cyclization and Condensation Reactions
The β-keto ester group participates in Knorr pyrrole synthesis and Claisen condensations , forming fused heterocycles or diketones, respectively.
Example Cyclization:
Key Details:
-
Reagents : Acetic anhydride, NaOAc
-
Conditions : 100°C, 1 hour
Comparative Reactivity Table
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates stabilized by the aromatic isoquinoline system.
-
Reduction : Pd/C facilitates heterolytic cleavage of H₂, enabling ketone-to-alcohol conversion .
-
Substitution : Base deprotonates the nucleophile, enhancing attack at the electron-deficient C-1 position of isoquinoline.
Scientific Research Applications
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate is a complex organic compound with a molecular weight of approximately 409.5 g/mol. It comprises a benzoyl group, an isoquinoline moiety, and a phenyl group, which contribute to its chemical properties and potential biological activities. This compound is primarily used in scientific research, making it a subject of interest in medicinal chemistry and organic synthesis.
Scientific Research Applications
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate has potential antimicrobial and anticancer properties, making it a candidate for drug development. Its mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, which modulate cellular processes like signal transduction and gene expression.
Synthesis
The synthesis of ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate generally involves multi-step organic reactions. A common synthetic route includes:
- Esterification
- Benzoylation
- Isoquinoline introduction
For industrial production, these methods may be scaled up using automated reactors to enhance yield and purity.
Pharmacological Effects
Studies on the interactions of ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate with biological targets have revealed insights into its pharmacological effects. The compound likely interacts with specific enzymes or receptors, influencing metabolic pathways and cellular responses. These interactions are crucial for understanding its potential therapeutic applications and guiding further research into its efficacy and safety.
Reactivity
These reactions are significant for understanding the compound's reactivity and potential modifications for various applications.
Comparison with Structurally Similar Compounds
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate can be compared with several structurally similar compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate involves its interaction with various molecular targets. The isoquinoline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cancer cell proliferation or malaria parasite replication .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
1-Phenylisoquinoline: Another derivative with potential pharmacological applications.
Ethyl 3-oxo-3-phenylpropanoate: A precursor in the synthesis of the target compound.
Biological Activity
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate, with the CAS number 87365-05-7, is a complex organic compound belonging to the class of isoquinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, presenting relevant research findings, data tables, and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 333.38 g/mol. The compound exhibits the following physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 333.38 g/mol |
| Density | 1.195 g/cm³ |
| Boiling Point | 506.2 °C at 760 mmHg |
| Flash Point | 259.9 °C |
| LogP | 3.8395 |
Research indicates that this compound interacts with specific molecular targets such as enzymes or receptors, modulating cellular processes like signal transduction and gene expression. The exact mechanisms through which this compound exerts its biological effects are still under investigation, but preliminary studies suggest that it may inhibit certain pathways involved in tumor growth and microbial resistance.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptosis in malignant cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the efficacy of this compound against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as a therapeutic agent.
- Case Study on Anticancer Properties : Research by Kumar et al. (2024) focused on the compound's effects on various cancer cell lines. The study highlighted that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers, reinforcing its potential as an anticancer drug.
Q & A
Q. What are the common synthetic routes for preparing ethyl 3-oxo-3-phenylpropanoate derivatives?
Ethyl 3-oxo-3-phenylpropanoate derivatives are synthesized via condensation reactions between α-keto esters and aromatic amines or substituted benzofuroxans. For example, reacting benzene-1,2-diamine with ethyl 3-oxo-3-phenylpropanoate in xylene under reflux yields benzodiazepine derivatives . Alternatively, benzofuroxan derivatives can react with ethyl 3-oxo-3-phenylpropanoate to form sulfonamide-substituted quinoxaline dioxides, albeit with moderate yields (20%) .
Q. How can the molecular structure of ethyl 3-oxo-3-phenylpropanoate derivatives be confirmed?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : and NMR spectra reveal characteristic signals, such as ester carbonyl peaks (δ ~159 ppm) and aromatic proton resonances (δ 7.5–8.8 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving hydrogen bonding and tautomeric forms .
Q. What are typical reactions involving ethyl 3-oxo-3-phenylpropanoate?
The compound participates in:
- Electrophilic substitution : Reacts with iodonium ylides to form fluorinated derivatives via enol tautomer activation .
- Cyclocondensation : Forms heterocycles like pyrazoles or benzimidazoles when treated with thioureas or 1,2-diamines under catalytic conditions (e.g., CBr4) .
- Oxidation/Reduction : The β-keto ester group can be reduced to alcohols or oxidized to carboxylic acids, depending on reagents .
Q. What safety precautions are recommended for handling ethyl 3-oxo-3-phenylpropanoate derivatives?
- Use P95/P1 respirators for dust/particulate protection and chemical-resistant gloves to prevent skin contact.
- Avoid drainage contamination due to potential environmental toxicity .
Advanced Research Questions
Q. How do electronic effects of substituents influence stereoselectivity in diarylmethylation reactions?
Substituents on the phenyl ring of ethyl 3-oxo-3-phenylpropanoate minimally affect stereoselectivity in diarylmethylation. For instance, electron-withdrawing groups (e.g., -NO) slow reaction rates but do not significantly alter enantiomeric excess (ee) or diastereomeric ratios (dr). This suggests that steric factors dominate over electronic effects in transition-state stabilization .
Q. What mechanistic insights explain the formation of iodonium ylides from ethyl 3-oxo-3-phenylpropanoate?
Iodonium ylide synthesis proceeds via deprotonation of the enol tautomer by hydroxide ions generated in situ from hydroxyiodane. The enol acts as a nucleophile, attacking the iodine center to form stabilized ylides. This mechanism is supported by the lack of reactivity with non-enolizable substrates like diethyl malonate .
Q. How can computational modeling optimize reaction conditions for heterocycle synthesis?
Density Functional Theory (DFT) studies can predict transition-state geometries and activation barriers for cyclocondensation reactions. For example, modeling the interaction between ethyl 3-oxo-3-phenylpropanoate and thioureas could identify optimal catalysts (e.g., CBr4) and solvent systems (e.g., CHCN) to improve yields .
Q. What strategies address low yields in electrochemical syntheses of 2-aminothiazoles?
Low yields (17–53%) in electrochemical reactions arise from competing side reactions (e.g., over-oxidation). Strategies include:
Q. How does crystallographic refinement resolve tautomeric ambiguity in β-keto ester derivatives?
SHELXL refinement with hydrogen-bonding restraints (N–H = 0.91 Å) and riding models for C–H atoms can distinguish between keto-enol tautomers in crystal structures. This is critical for accurately assigning reactivity in solid-state reactions .
Q. What structure-activity relationships (SARs) guide the design of Keap1 inhibitors using ethyl 3-oxo-3-phenylpropanoate scaffolds?
Substituents at the phenyl ring (e.g., bromo, methoxy) modulate binding affinity to Keap1’s Kelch domain. For instance, ethyl 1-(3-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate (43% yield) shows enhanced inhibitory activity due to halogen bonding with Asn414 .
Data Contradictions and Resolution
- Yield Discrepancies : reports 20% yield for quinoxaline dioxides, while achieves 78% for benzimidazoles. This highlights the need for solvent optimization (e.g., xylene vs. CHCN) and catalytic additives (e.g., CBr4) .
- Tautomer Reactivity : and conflict on enol stability requirements. Resolution lies in pH control: acidic conditions favor keto forms, while basic conditions stabilize enols for electrophilic reactions .
Key Methodological Recommendations
- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural assignment.
- Reaction Monitoring : Use HPLC (e.g., gradient B 30/80% over 45 min) to track intermediate formation .
- Safety Protocols : Adhere to NIOSH/CEN standards for respirators and consult SDS for hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
